![molecular formula C7H10ClF3N2O B6608725 2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]propan-2-amine hydrochloride CAS No. 2380151-42-6](/img/structure/B6608725.png)
2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]propan-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]propan-2-amine hydrochloride is an organic compound known for its application in various fields of scientific research. Its unique chemical structure, characterized by the presence of a trifluoromethyl group attached to an oxazole ring, makes it a compound of significant interest in synthetic chemistry and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]propan-2-amine hydrochloride typically begins with the construction of the oxazole ring. One common method involves the reaction between α,β-unsaturated ketones and hydroxylamine to form isoxazoles, which can then be modified to produce the target compound. Key reaction conditions include the use of solvents such as ethanol or acetonitrile, with reaction temperatures generally maintained between 0°C to 50°C to optimize yield.
Industrial Production Methods
Industrial production often employs similar synthetic routes but on a larger scale. The reactions are typically conducted in batch reactors with precise control over temperature and pH levels. The purification of the compound involves crystallization or chromatography techniques to ensure high purity for use in research and development.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the oxazole ring, which can be catalyzed using agents such as peracids or hypochlorites.
Reduction: : Reduction reactions often target the trifluoromethyl group, typically using hydrogenation processes with palladium or nickel catalysts.
Substitution: : It can also participate in various substitution reactions where halides or other groups may replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: : Common reagents include peracetic acid and sodium hypochlorite.
Reduction: : Hydrogen gas in the presence of palladium on carbon (Pd/C) or nickel catalysts.
Substitution: : Reagents such as sodium methoxide or potassium tert-butoxide in anhydrous solvents like THF or DMSO.
Major Products
Applications De Recherche Scientifique
Chemistry
In synthetic chemistry, this compound serves as a versatile intermediate for constructing more complex molecules. Its unique reactivity patterns enable the development of new materials and catalysts.
Biology
In biology, derivatives of this compound have been explored for their potential as enzyme inhibitors. These inhibitors can be crucial for studying metabolic pathways and developing novel therapeutics.
Medicine
In medicinal chemistry, it is investigated for its potential as a pharmaceutical intermediate. Research is ongoing to explore its efficacy in treating various diseases, including neurological disorders and cancer.
Industry
Industrially, the compound finds use in the development of advanced polymers and materials with specialized properties, leveraging the unique trifluoromethyl group for stability and reactivity.
Mécanisme D'action
The mechanism by which 2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]propan-2-amine hydrochloride exerts its effects is closely linked to its molecular structure. The trifluoromethyl group enhances lipophilicity, allowing the compound to interact effectively with lipid membranes and proteins. Molecular targets often include enzymes and receptors, where the compound can act as an inhibitor or modulator. Pathways involved include signal transduction and metabolic processes, highlighting its broad potential across different research areas.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, such as 2-[5-(trifluoromethyl)-1,2-thiazol-3-yl]propan-2-amine or 2-[5-(trifluoromethyl)-1,2-imidazol-3-yl]propan-2-amine, 2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]propan-2-amine hydrochloride stands out due to its distinct electronic and steric properties imparted by the oxazole ring. These differences can influence the compound’s reactivity, stability, and overall effectiveness in research applications. Here are a few similar compounds:
2-[5-(trifluoromethyl)-1,2-thiazol-3-yl]propan-2-amine
2-[5-(trifluoromethyl)-1,2-imidazol-3-yl]propan-2-amine
2-[5-(trifluoromethyl)-1,2-pyrazol-3-yl]propan-2-amine
Each of these compounds, while similar, offers unique traits that can be leveraged in various scientific investigations. For example, the thiazole and imidazole analogs might demonstrate different solubility and binding characteristics, making them suitable for distinct applications in pharmaceuticals and materials science.
Propriétés
IUPAC Name |
2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2O.ClH/c1-6(2,11)4-3-5(13-12-4)7(8,9)10;/h3H,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOORWUVIPMJAIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NOC(=C1)C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClF3N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.61 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6,6-dimethyl-7-oxaspiro[3.5]nonan-2-ol](/img/structure/B6608645.png)

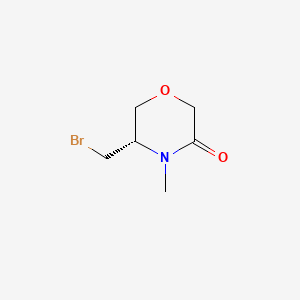
![4-(methoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B6608663.png)
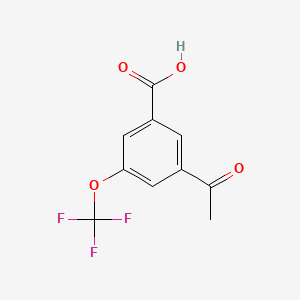
![tert-butyl 3-{3-aminobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate](/img/structure/B6608672.png)
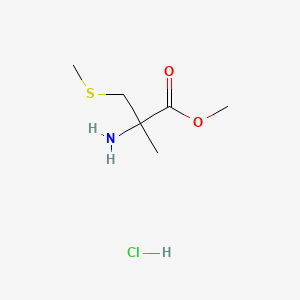
![tert-butyl N-[(1s,4s)-4-(pyrimidin-2-ylsulfanyl)cyclohexyl]carbamate](/img/structure/B6608678.png)
![2-{6-azaspiro[3.4]octan-6-yl}ethan-1-amine dihydrochloride](/img/structure/B6608680.png)
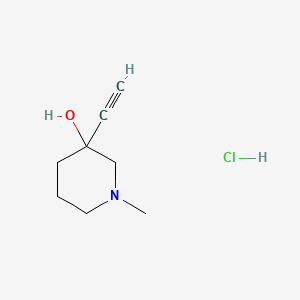
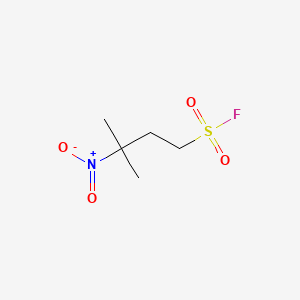
![4-bromo-2-fluoro-6-[2-(trimethylsilyl)ethynyl]aniline](/img/structure/B6608699.png)
![rac-(1R,5R,6S)-bicyclo[3.2.0]heptan-6-ol](/img/structure/B6608714.png)
![rac-(1R,6S)-3lambda6-thia-4-azabicyclo[4.1.0]heptane-3,3-dione,cis](/img/structure/B6608720.png)
